Cas no 957400-33-8 (5-methyl-3-nitro-1-{3-(trifluoromethyl)phenylmethyl}-1H-pyrazole)
957400-33-8 structure
Product Name:5-methyl-3-nitro-1-{3-(trifluoromethyl)phenylmethyl}-1H-pyrazole
CAS-nummer:957400-33-8
MF:C12H10F3N3O2
MW:285.22191286087
MDL:MFCD02029415
CID:3059458
PubChem ID:1249946
Update Time:2025-05-27
5-methyl-3-nitro-1-{3-(trifluoromethyl)phenylmethyl}-1H-pyrazole Chemische en fysische eigenschappen
Naam en identificatie
-
- 5-Methyl-3-nitro-1-(3-(trifluoromethyl)benzyl)-1H-pyrazole
- 5-methyl-3-nitro-1-{3-(trifluoromethyl)phenylmethyl}-1H-pyrazole
- 5-methyl-3-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole
- 5-methyl-3-nitro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole
- AKOS015922627
- 957400-33-8
- 5-methyl-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole
- 5-methyl-3-nitro-1-{[3-(trifluoromethyl)phenyl]methyl}pyrazole
- EN300-229741
- CS-0280721
- AKOS000310675
- STK312683
- SR-01000294203-1
- SR-01000294203
- 5-Methyl-3-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole
-
- MDL: MFCD02029415
- Inchi: 1S/C12H10F3N3O2/c1-8-5-11(18(19)20)16-17(8)7-9-3-2-4-10(6-9)12(13,14)15/h2-6H,7H2,1H3
- InChI-sleutel: WNBCHMGMGMBDAU-UHFFFAOYSA-N
- LACHT: FC(C1=CC=CC(=C1)CN1C(C)=CC([N+](=O)[O-])=N1)(F)F
Berekende eigenschappen
- Exacte massa: 285.07251106Da
- Monoisotopische massa: 285.07251106Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 4
- Complexiteit: 359
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.3
- Topologisch pooloppervlak: 63.6Ų
5-methyl-3-nitro-1-{3-(trifluoromethyl)phenylmethyl}-1H-pyrazole Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-229741-0.05g |
5-methyl-3-nitro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole |
957400-33-8 | 95% | 0.05g |
$69.0 | 2024-06-20 | |
| Enamine | EN300-229741-0.1g |
5-methyl-3-nitro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole |
957400-33-8 | 95% | 0.1g |
$105.0 | 2024-06-20 | |
| Enamine | EN300-229741-0.25g |
5-methyl-3-nitro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole |
957400-33-8 | 95% | 0.25g |
$149.0 | 2024-06-20 | |
| Enamine | EN300-229741-0.5g |
5-methyl-3-nitro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole |
957400-33-8 | 95% | 0.5g |
$284.0 | 2024-06-20 | |
| Enamine | EN300-229741-1.0g |
5-methyl-3-nitro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole |
957400-33-8 | 95% | 1.0g |
$385.0 | 2024-06-20 | |
| Enamine | EN300-229741-2.5g |
5-methyl-3-nitro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole |
957400-33-8 | 95% | 2.5g |
$754.0 | 2024-06-20 | |
| Enamine | EN300-229741-5.0g |
5-methyl-3-nitro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole |
957400-33-8 | 95% | 5.0g |
$1115.0 | 2024-06-20 | |
| Enamine | EN300-229741-10.0g |
5-methyl-3-nitro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole |
957400-33-8 | 95% | 10.0g |
$1654.0 | 2024-06-20 | |
| Enamine | EN300-229741-1g |
5-methyl-3-nitro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole |
957400-33-8 | 1g |
$385.0 | 2023-09-15 | ||
| Enamine | EN300-229741-5g |
5-methyl-3-nitro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole |
957400-33-8 | 5g |
$1115.0 | 2023-09-15 |
5-methyl-3-nitro-1-{3-(trifluoromethyl)phenylmethyl}-1H-pyrazole Gerelateerde literatuur
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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